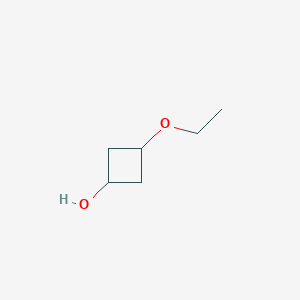

3-Ethoxycyclobutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3-Ethoxycyclobutan-1-ol is 1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Ethoxycyclobutan-1-ol has a molecular weight of 116.16 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用

Photochemical Reactivity

The photochemical reactivity of 3-ethoxycyclobutan-1-ol derivatives has been explored in various studies. For instance, the photochemical reactivity of 3-ethoxycarbonylfurocoumarin, a derivative of 3-ethoxycyclobutan-1-ol, demonstrates the formation of cyclobutane with alkenes upon irradiation, revealing interesting site-selectivity differences in solution versus DNA (Ratiner & Otsuki, 1989).

Polymerization and Copolymerization

3-Ethoxycyclobutan-1-ol derivatives have shown potential in polymer chemistry. Spontaneous copolymerizations of derivatives like 1,1,2,2-tetracyano-3-ethoxycyclobutane with oxiranes have been reported, indicating the ability of these compounds to form high molecular weight copolymers under ambient conditions (Yokozawa et al., 1996).

Organic Synthesis

The compound has been utilized in organic synthesis, particularly in cycloaddition reactions. For example, 3-Ethoxycyclobutanones reacted with silyl enol ethers to give formal [4+2] cycloadducts, useful in the preparation of highly oxygenated cyclohexanone derivatives (Matsuo et al., 2009).

Lewis Acid-Catalyzed Reactions

In Lewis acid-catalyzed reactions, arylmethylenecyclopropanes interact with derivatives of 3-ethoxycyclobutan-1-ol to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, suggesting a wide range of synthetic applications (Yao & Shi, 2007).

Antimicrobial Activity

Cobalt(II), copper(II), nickel(II), and zinc(II) complexes of novel Schiff base ligands containing cyclobutane rings demonstrated antimicrobial activities against various microorganisms, indicating the biological activity potential of these compounds (Cukurovalı et al., 2002).

Synthesis of Biological Precursors

The compound has also been used in the synthesis of biological precursors. For example, a novel biosynthesis route of (R)-ethyl-3-hydroxyglutarate, a precursor for the synthesis of the chiral side chain of rosuvastatin, was created using a derivative of 3-ethoxycyclobutan-1-ol (Dong et al., 2010).

Safety and Hazards

The safety information for 3-Ethoxycyclobutan-1-ol indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

3-ethoxycyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQDATNTJZMTMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycyclobutan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)

![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)